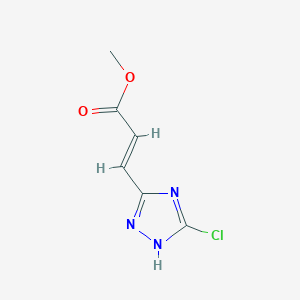
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate is an organic compound with the molecular formula C21H19NO5. It is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and use in perfumes and flavorings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate typically involves the reaction of 4-aminobenzoic acid with 3-acetylcoumarin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced coumarin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability
作用机制
The mechanism of action of Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The coumarin moiety is known to interact with various proteins, potentially inhibiting their function or altering their signaling pathways .
相似化合物的比较
Coumarin: A naturally occurring compound with similar structural features.
4-Hydroxycoumarin: A derivative of coumarin with hydroxyl substitution.
Warfarin: A well-known anticoagulant drug derived from coumarin.
Uniqueness: Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl ester and amide functionalities differentiate it from other coumarin derivatives, making it a valuable compound for various applications .
属性
IUPAC Name |
butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJVWKMVXAOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)



![2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2903518.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2903520.png)
![ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B2903521.png)

![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)
![N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903526.png)



